![molecular formula C16H21N3O8S B1196265 cephalosporin C CAS No. 61-24-5](/img/structure/B1196265.png)
cephalosporin C
Overview
Description
Cephalosporin C is an antibiotic of the cephalosporin class. It was isolated from a fungus of the genus Acremonium and first characterized in 1961 . Although not a very active antibiotic itself, synthetic analogs of cephalosporin C, such as cefalotin, became some of the first marketed cephalosporin antibiotic drugs .
Synthesis Analysis
The main strain used for the industrial production of cephalosporin C (CPC) is Acremonium chrysogenum . The yield and titer of cephalosporins obtained from A. chrysogenum are much lower than penicillin, which is also a β-lactam antibiotic produced by Penicillium chrysogenum . The first reaction of cephalosporin C biosynthesis involves the combination of three amino acid precursors— l-α-aminoadipic acid (an intermediate in the lysine biosynthetic pathway), l-cysteine, and l-valine—to form the tripeptide δ-(l-α-aminoadipyl)-l-cysteinyl-d-valine (ACV) .
Molecular Structure Analysis
Cephalosporins demonstrate variable protein binding independent of generation or antibiotic coverage. Prior work analyzed carbon 3 (C3) and carbon 7 (C7) substituents (locations of R2 and R1 groups respectively) for protein binding interactions .
Chemical Reactions Analysis
Cephalosporin C (CPC), which is a natural secondary metabolite from the filamentous fungus Acremonium chrysogenum, plays a major and demanding role in both producing modern antibiotics and developing new ones . CPC serves as a core compound for producing semi-synthetic cephalosporins that can control infections with different resistance mechanisms .
Physical And Chemical Properties Analysis
Cephalosporin C has a molecular weight of 387.4 g/mol . It has a chemical formula of C16H21N3O7S .
Scientific Research Applications
Antibacterial Agent in Clinical Practice
Cephalosporin C is widely recognized for its broad antibacterial spectrum and strong antibacterial activity . It is used to treat a variety of bacterial infections, including those affecting the respiratory tract, skin, and urinary system. Its efficacy against both gram-positive and gram-negative bacteria makes it a valuable resource in clinical settings.
Industrial Production and Fermentation
The industrial production of cephalosporin C primarily uses the fungus Acremonium chrysogenum . Research in this area focuses on optimizing the yield and titer of cephalosporin C through molecular biology techniques , gene editing , and fermentation process optimization . These advancements are crucial for meeting the high demand for cephalosporins in the pharmaceutical market.
Molecular Biology and Genetic Engineering
Cephalosporin C production has been enhanced through genetic modifications and metabolic engineering . By understanding the molecular regulation of cephalosporin biosynthesis, researchers can manipulate the metabolic pathways to increase the antibiotic yield in producing strains.
Resistance to Penicillinase Activity
One of the key advantages of cephalosporin C is its resistance to penicillinase, an enzyme that many bacteria produce to resist penicillin antibiotics . This property allows cephalosporin C to be effective where penicillin derivatives fail, providing an alternative for patients with penicillin-resistant infections.
Safety Profile and Allergic Reactions
Cephalosporin C is known for its safety and lower risk of allergic reactions compared to penicillins . This makes it a preferred choice for patients who are allergic to penicillin, ensuring they receive effective treatment without severe allergic complications.
Basis for Derivative Antibiotics
Cephalosporin C serves as a lead compound for the discovery and production of many other cephalosporins . The chemical structure of cephalosporin C allows for modifications that result in a wide range of derivatives, each with unique properties and applications, further expanding the arsenal of antibiotics available to clinicians.
Mechanism of Action
Safety and Hazards
Future Directions
The ever-increasing antibiotic resistance crisis is forcing the pharmaceutical industry to search for new antibacterial drugs to combat a range of current and potential multi-resistant bacterial pathogens . In this regard, cephalosporin C serves as a key lead generation source for the in vitro and better, in vivo synthesis of 7-aminocephalosporanic acid (7-ACA), the major core compound for the pharmaceutical synthesis of current and future semi-synthetic cephalosporins .
properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90960427 | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cephalosporin C | |
CAS RN |
61-24-5, 11111-12-9, 39879-21-5 | |
Record name | Cephalosporin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOSPORIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does cephalosporin C exert its antibacterial effect?
A1: Cephalosporin C, like other β-lactam antibiotics, targets bacterial transpeptidases, also known as penicillin-binding proteins (PBPs) [, , ]. These enzymes are crucial for peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, cephalosporin C disrupts cell wall formation, ultimately leading to bacterial cell death.
Q2: Does cephalosporin C's interaction with PBPs differ from other cephalosporins?
A2: While cephalosporin C shares the core β-lactam mechanism with other cephalosporins, its interaction with specific PBPs can differ based on its side chain [, ]. This difference in binding affinity can influence its spectrum of activity and potency against various bacterial species.
Q3: Are there any downstream effects on bacterial cells after cephalosporin C treatment?
A3: Inhibition of PBPs by cephalosporin C triggers a cascade of events in bacterial cells [, , ]. Besides disrupting cell wall synthesis, it can activate autolytic enzymes, leading to cell lysis. Additionally, it can induce morphological changes in bacteria, affecting their growth and division.
Q4: What is the molecular formula and weight of cephalosporin C?
A4: The molecular formula of cephalosporin C is C16H21N3O8S, and its molecular weight is 415.43 g/mol.
Q5: Are there specific spectroscopic data available to identify cephalosporin C?
A5: Yes, cephalosporin C exhibits characteristic ultraviolet (UV) absorption properties, with a distinct peak around 260 nm []. Infrared (IR) spectroscopy can also be used to identify specific functional groups within the molecule, further confirming its identity [].
Q6: How stable is cephalosporin C in aqueous solutions?
A6: Cephalosporin C can undergo hydrolysis in aqueous solutions, particularly at higher temperatures and extreme pH values [, ]. This degradation process can lead to the formation of less active compounds like desacetylcephalosporin C.
Q7: Are there specific conditions or substances that can affect the stability of cephalosporin C?
A7: The presence of certain substances, like sodium thiosulfate, can lead to the non-biological conversion of cephalosporin C to a different derivative, cephalosporin C(x) [, ]. Additionally, the presence of enzymes like cephalosporin C acetyl esterase can also impact its stability [].
Q8: Are there any known enzymatic reactions involving cephalosporin C as a substrate?
A8: Yes, cephalosporin C acts as a substrate for enzymes like cephalosporin C acylase [, , ]. This enzyme catalyzes the hydrolysis of cephalosporin C to produce 7-aminocephalosporanic acid (7-ACA), a key intermediate for synthesizing various semi-synthetic cephalosporins.
Q9: Can you elaborate on the catalytic mechanism of cephalosporin C acylase and its significance?
A9: Cephalosporin C acylase is a heterodimeric enzyme that cleaves the side chain of cephalosporin C [, , ]. This reaction is crucial for the industrial production of 7-ACA, which lacks intrinsic antibacterial activity but serves as a versatile starting material for introducing various side chains to generate potent semi-synthetic cephalosporins.
Q10: Have computational methods been employed to study cephalosporin C and its derivatives?
A10: Yes, computational techniques like homology modeling and molecular docking have been used to study the interaction of cephalosporin C acylase with its substrate, cephalosporin C [, ]. This information allows researchers to understand the enzyme's catalytic mechanism and design mutants with improved activity or altered substrate specificity.
Q11: How do structural modifications of cephalosporin C affect its activity?
A11: Modifications to the cephalosporin C structure, particularly the side chain at position 7, significantly influence its pharmacological properties [, , ]. These alterations can impact its binding affinity for PBPs, impacting its spectrum of activity, potency, and stability.
Q12: Can you provide specific examples of how side-chain modifications alter cephalosporin C activity?
A12: Replacing the D-α-aminoadipyl side chain of cephalosporin C with a phenylacetyl group, like in benzylpenicillin, can enhance its activity against certain gram-positive bacteria []. Conversely, modifications introducing a carbamoyl group at the 3-methyl position, like in A16886A, can confer activity against specific resistant strains [].
Q13: What are the challenges associated with the formulation of cephalosporin C?
A13: Cephalosporin C's susceptibility to hydrolysis necessitates careful consideration during formulation [, ]. Stabilizing agents and controlled pH environments can be employed to minimize degradation and ensure optimal shelf life.
Q14: Are there any alternative formulation strategies being explored to improve cephalosporin C stability?
A14: Research focuses on developing novel drug delivery systems, such as liposomes or nanoparticles, to encapsulate and protect cephalosporin C from degradation [, ]. These approaches aim to enhance its stability, solubility, and bioavailability, potentially enabling more efficient drug delivery.
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